molecular formula C20H22N4O B7356282 3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol

3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol

Cat. No. B7356282
M. Wt: 334.4 g/mol
InChI Key: LJGBSRAVBDAIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol, also known as MPMD, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPMD is a diazo compound that contains an indole ring, which is a common structural motif in many biologically active compounds. The unique chemical structure of MPMD makes it an interesting target for synthesis and investigation.

Mechanism of Action

The mechanism of action of 3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol is not fully understood, but it is thought to involve modulation of the sigma-1 receptor and the NMDA receptor. This compound has been shown to increase calcium influx through the sigma-1 receptor, which may contribute to its effects on neuronal function. This compound has also been shown to modulate the activity of the NMDA receptor, which may contribute to its effects on learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to increase the release of acetylcholine and dopamine in rat brain slices. In vivo, this compound has been shown to improve learning and memory in mice, and to have antidepressant-like effects in rats. This compound has also been shown to have analgesic effects in mice.

Advantages and Limitations for Lab Experiments

3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol has several advantages as a research tool, including its potency and selectivity for the sigma-1 receptor and the NMDA receptor. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in some assays. Additionally, the effects of this compound on neuronal function may be complex and difficult to interpret.

Future Directions

There are several potential future directions for research on 3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate system. Finally, the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders warrant further investigation.

Synthesis Methods

3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-methylbenzenediazonium tetrafluoroborate with 6-hydroxyindole in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a yellow-orange solid that is soluble in organic solvents.

Scientific Research Applications

3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol has been studied for its potential use as a research tool in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have potent activity at the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling and protein folding. This compound has also been shown to have activity at the NMDA receptor, a protein that is involved in learning and memory.

properties

IUPAC Name

3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-6-2-3-7-15(14)13-21-23-19-17-9-8-16(24-10-4-5-11-24)12-18(17)22-20(19)25/h2-3,6-9,12,22,25H,4-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGBSRAVBDAIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN=NC2=C(NC3=C2C=CC(=C3)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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